Ebeinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

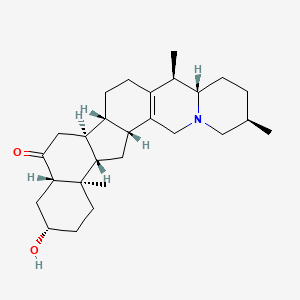

Ebeinone is a chemical compound . It has a molecular formula of C₂₇H₄₁NO₂ . The Ebeinone molecule contains a total of 76 bonds . It consists of 41 Hydrogen atoms, 27 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .

Synthesis Analysis

Ebeinone, along with other alkaloids, was isolated from the bulbs of Fritillaria pallidiflora . Their structures were confirmed based on extensive spectroscopic analysis or comparison with data in the literature .Molecular Structure Analysis

Ebeinone contains total 76 bond(s); 35 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 1 five-membered ring(s), 5 six-membered ring(s), 2 nine-membered ring(s), 3 ten-membered ring(s), 1 ketone(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s) .Physical And Chemical Properties Analysis

Ebeinone has a molecular weight of 411.61994 . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not explicitly mentioned in the available resources.Applications De Recherche Scientifique

Interaction with Muscarinic Acetylcholine Receptors

Ebeinone, an alkaloid isolated from Fritillaria imperialis, has been studied for its interaction with muscarinic M2 and M3 acetylcholine receptors. In functional studies involving guinea-pig left atrium, ebeinone demonstrated antagonistic properties against responses to carbachol, a muscarinic receptor agonist. It exhibited a higher affinity for M2 receptors compared to M3 receptors and showed an allosteric mode of interaction at rat atrial M2 receptors (Gilani, Shaheen, Christopoulos, & Mitchelson, 1997).

Structure and Isolation

Ebeietinone, a unique steroidal alkaloid with a 5β-hydroxyl group, was isolated from the bulbs of Fritillaria ebeiensis var. purpurea. Its structure was determined using mass spectrometry (MS), 1 H NMR, 13 C NMR, and confirmed by X-ray crystallography (Ping et al., 1992).

Respiratory System Effects

A study on Fritillaria pallidiflora bulbs led to the isolation of a new isosteroidal alkaloid, yibeinone E, along with ebeinone and other known alkaloids. Sinpeinine A, one of the compounds isolated alongside ebeinone, demonstrated a significant relaxation effect on isolated tracheas, suggesting potential applications in respiratory health (Li, Yili, Muhamat, & Aisa, 2017).

Propriétés

Numéro CAS |

125409-58-7 |

|---|---|

Nom du produit |

Ebeinone |

Formule moléculaire |

C27H41NO2 |

Poids moléculaire |

411.6 g/mol |

Nom IUPAC |

(1R,6R,9S,10R,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacos-2(11)-en-17-one |

InChI |

InChI=1S/C27H41NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-17,19-21,23-25,29H,4-14H2,1-3H3/t15-,16-,17+,19-,20-,21+,23+,24-,25+,27-/m1/s1 |

Clé InChI |

ICSCULPVAJQROK-ILIONMCUSA-N |

SMILES isomérique |

C[C@@H]1CC[C@H]2[C@@H](C3=C(CN2C1)[C@@H]4C[C@H]5[C@H]([C@@H]4CC3)CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C |

SMILES |

CC1CCC2C(C3=C(CN2C1)C4CC5C(C4CC3)CC(=O)C6C5(CCC(C6)O)C)C |

SMILES canonique |

CC1CCC2C(C3=C(CN2C1)C4CC5C(C4CC3)CC(=O)C6C5(CCC(C6)O)C)C |

Autres numéros CAS |

125409-58-7 |

Synonymes |

ebeinone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Methoxyanilino)-3-oxopropyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1212547.png)

![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1212548.png)

![4-Benzylsulfanylthieno[2,3-d]pyrimidine](/img/structure/B1212549.png)

![1-[2,5-Difluoro-3,4-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1212550.png)

![3,7,9,22,24,28-Hexahydroxy-11,20-dimethyl-16-oxaheptacyclo[15.11.1.02,15.06,15.08,13.018,23.025,29]nonacosa-6,8(13),9,11,17(29),18(23),19,21,24-nonaene-5,14,26-trione](/img/structure/B1212555.png)